2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Description
This compound is an acetamide derivative featuring a 4-ethoxyphenyl group linked to a piperidine ring substituted with a thiophen-2-ylmethyl moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWWQYZUNYECHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide , designated with the CAS number 953141-44-1 , is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.6 g/mol . The structure features a piperidine ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3S |
| Molecular Weight | 408.6 g/mol |
| CAS Number | 953141-44-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds with piperidine structures often interact with various neurotransmitter systems. The specific interactions of This compound have not been extensively documented in publicly available literature, but similar compounds show promise in several therapeutic areas:
- Anticancer Activity : Piperidine derivatives have been explored for their potential to induce apoptosis in cancer cells. For instance, studies on related compounds indicate that they may inhibit cell proliferation and promote cell death through various mechanisms, including the induction of oxidative stress and disruption of cellular signaling pathways .
- Neurological Applications : Compounds with similar structures have been noted for their ability to modulate cholinergic activity, potentially serving as treatments for neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .
- Analgesic Properties : Some piperidine derivatives exhibit analgesic effects by interacting with opioid receptors, suggesting potential use in pain management therapies .
Study on Anticancer Activity
A recent study highlighted the development of piperidine derivatives that demonstrated significant cytotoxicity against hypopharyngeal tumor cells (FaDu). The compound showed better efficacy than established chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .
Neuroprotective Effects
In another study focusing on neurological applications, piperidine-based compounds were shown to possess dual inhibition properties against AChE and butyrylcholinesterase (BuChE). This dual inhibition is crucial for enhancing cognitive function and managing symptoms associated with Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Variations and Implications
Substituent Position on Phenyl Ring :
- The target compound’s 4-ethoxyphenyl group contrasts with 2-ethoxyphenyl in and 4-methoxyphenyl in . The para-substitution may optimize steric interactions with target receptors, while ethoxy’s longer chain could enhance lipophilicity compared to methoxy .
Heterocyclic Modifications: Thiophene in the target compound vs. pyridine () or quinoline (): Thiophene’s electron-rich sulfur atom may facilitate π-π stacking or hydrophobic interactions, whereas pyridine/quinoline rings could participate in hydrogen bonding or enzyme inhibition .
Piperidine Functionalization :
Pharmacological Insights from Analogs
- Enzyme Inhibition: Rilapladib’s IC50 of 0.23 nM highlights the impact of rigid heterocycles (quinoline) and fluorinated groups on potency. The target compound’s thiophene-piperidine scaffold may similarly target enzymes but requires empirical validation .
- Antimicrobial Activity : demonstrates that sulfanyl-acetamides exhibit antimicrobial properties. The target compound’s thiophene could mimic this activity, though its ethoxyphenyl group may alter spectrum or efficacy .
- CNS Effects : Benzimidazole derivatives () with ethoxyphenyl groups are regulated psychoactive substances. This suggests the target compound’s piperidine and ethoxyphenyl motifs might interact with CNS receptors, warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
